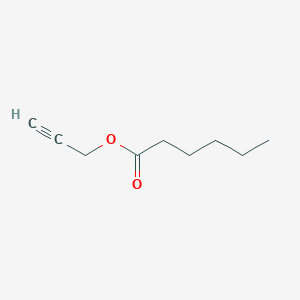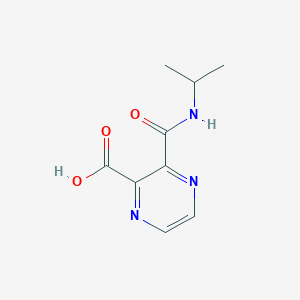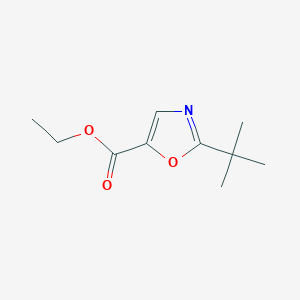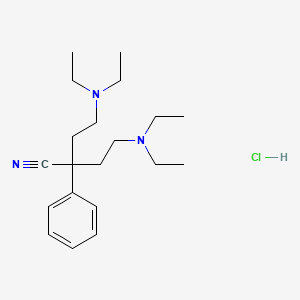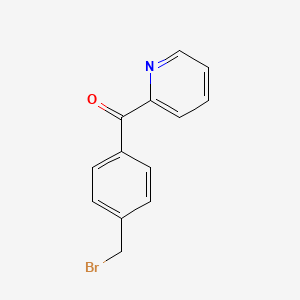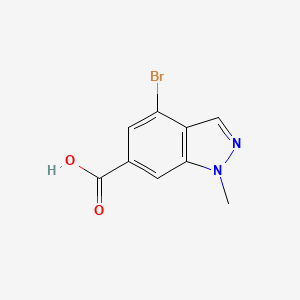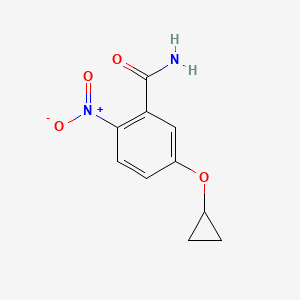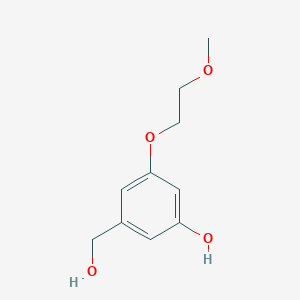![molecular formula C15H23N3O3 B13988744 Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate CAS No. 34153-35-0](/img/structure/B13988744.png)
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate is an organic compound with the molecular formula C14H21N3O3. This compound is characterized by its unique structure, which includes an ethyl ester group, a diazenyl group, and a phenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate typically involves the reaction of 4-(butyl-methyl-amino)diazenylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the diazenyl group.
Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Additionally, the phenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(dimethylamino)diazenylphenoxy]acetate: Similar structure but with a dimethylamino group instead of a butyl-methyl-amino group.
Ethyl 2-[4-(ethylamino)diazenylphenoxy]acetate: Contains an ethylamino group instead of a butyl-methyl-amino group.
Ethyl 2-[4-(methylamino)diazenylphenoxy]acetate: Features a methylamino group instead of a butyl-methyl-amino group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and biological activities.
Propiedades
Número CAS |
34153-35-0 |
|---|---|
Fórmula molecular |
C15H23N3O3 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[butyl(methyl)amino]diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C15H23N3O3/c1-4-6-11-18(3)17-16-13-7-9-14(10-8-13)21-12-15(19)20-5-2/h7-10H,4-6,11-12H2,1-3H3 |
Clave InChI |
NZGSSWXLKJJTHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)N=NC1=CC=C(C=C1)OCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


